

NVP-BSK805 Technical Support Center: Off-Target Effects on ABL Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NVP-BSK805	
Cat. No.:	B609688	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the off-target effects of the JAK2 inhibitor, **NVP-BSK805**, on ABL kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of NVP-BSK805?

NVP-BSK805 is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1] [2][3][4] It demonstrates high affinity for JAK2, with IC50 values in the low nanomolar range, making it a powerful tool for studying JAK2 signaling pathways.[1][2][4][5]

Q2: Does **NVP-BSK805** have off-target effects on ABL kinase?

Yes, **NVP-BSK805** has been observed to have off-target effects on ABL kinase, particularly at higher concentrations. While it is highly selective for JAK2, researchers should be aware of potential ABL inhibition when using this compound.

Q3: What is the potency of **NVP-BSK805** against ABL kinase compared to its primary target, JAK2?

NVP-BSK805 is significantly less potent against ABL kinase than against JAK2. While the IC50 for JAK2 is in the sub-nanomolar to low nanomolar range, concentrations greater than 1 μ M are required to inhibit the growth of and STAT5 phosphorylation in K562 cells, which harbor the



BCR-ABL fusion protein.[6] This indicates a substantial selectivity window between JAK2 and ABL kinase.

Q4: At what concentrations should I be concerned about off-target ABL inhibition?

Based on available data, off-target effects on ABL kinase are more likely to be observed at concentrations exceeding 1 μ M.[6] For experiments aiming for high selectivity for JAK2, it is recommended to use **NVP-BSK805** at the lowest effective concentration that elicits the desired on-target effect.

Q5: How can I minimize or control for the off-target effects of **NVP-BSK805** on ABL kinase in my experiments?

- Dose-Response Studies: Conduct a thorough dose-response analysis to identify the optimal concentration of NVP-BSK805 that inhibits JAK2 activity with minimal impact on ABL.
- Use of Control Compounds: Include a selective ABL kinase inhibitor (e.g., Imatinib) as a control to differentiate between JAK2- and ABL-mediated effects.
- Orthogonal Approaches: Employ complementary techniques, such as siRNA-mediated knockdown of JAK2 or ABL, to validate findings obtained with **NVP-BSK805**.
- Biochemical vs. Cellular Assays: Be mindful that cellular activity can be influenced by multiple factors. Whenever possible, confirm findings with in vitro kinase assays using purified enzymes.

Data Presentation NVP-BSK805 Kinase Selectivity Profile



Kinase Target	IC50 (nM)	Reference
JAK2 (JH1 domain)	0.48	[1][2][5][7]
JAK2 (full-length wild-type)	0.58	[1][5]
JAK2 (V617F mutant)	0.56	[1][5]
TYK2 (JH1 domain)	10.76	[1][2][5][7]
JAK3 (JH1 domain)	18.68	[1][2][5][7]
JAK1 (JH1 domain)	31.63	[1][2][5][7]

Cellular Activity of NVP-BSK805 on BCR-ABL Positive

Cells

Cell Line	Fusion Protein	Effect	Required Concentration	Reference
K-562	BCR-ABL	Inhibition of growth and STAT5 phosphorylation	> 1 µM	[6]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for ABL Inhibition

This protocol provides a general framework for assessing the direct inhibitory activity of **NVP-BSK805** against purified ABL kinase.

Materials:

- Purified, active ABL kinase
- Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,
 0.01% Brij-35)



- ATP
- Specific ABL substrate peptide (e.g., Abltide)
- **NVP-BSK805** (in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar detection system)
- Microplate reader

Procedure:

- Prepare a serial dilution of NVP-BSK805 in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 96-well plate, add the ABL kinase and the specific substrate peptide to each well.
- Add the serially diluted **NVP-BSK805** or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ABL.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
- Measure luminescence using a microplate reader.
- Calculate the percent inhibition for each NVP-BSK805 concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Assay for BCR-ABL Inhibition in K-562 Cells



This protocol describes how to assess the effect of **NVP-BSK805** on the proliferation of a BCR-ABL positive cell line.

Materials:

- K-562 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin
- **NVP-BSK805** (in DMSO)
- WST-1 or MTS cell proliferation assay reagent
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- · Microplate reader

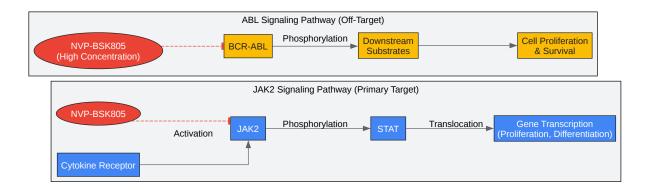
Procedure:

- Seed K-562 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
- Prepare a serial dilution of **NVP-BSK805** in culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of NVP-BSK805 or vehicle control.
- Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
- Add the WST-1 or MTS reagent to each well according to the manufacturer's instructions.
- Incubate for an additional 2-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.



• Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

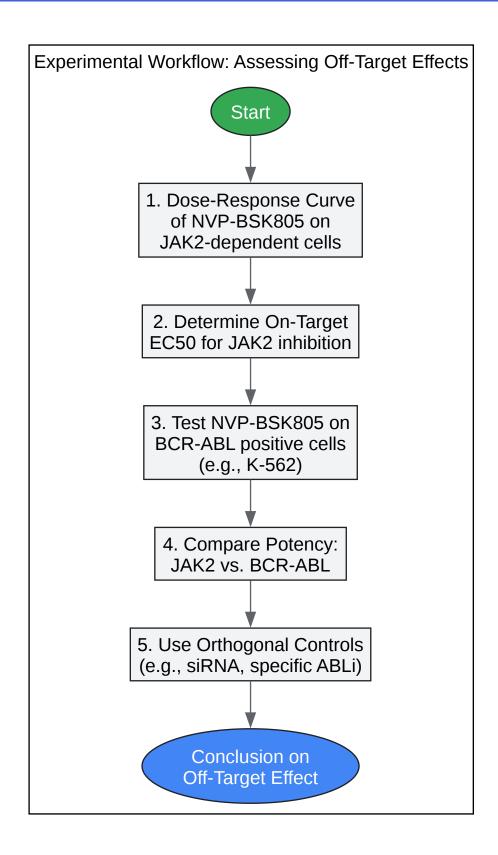
Visualizations



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Caption: **NVP-BSK805** primary and off-target pathways.





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Caption: Workflow for off-target effect assessment.



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- To cite this document: BenchChem. [NVP-BSK805 Technical Support Center: Off-Target Effects on ABL Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609688#nvp-bsk805-off-target-effects-on-abl-kinase]

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